molecular formula C8H5F13 B1221996 (Perfluoro-N-hexyl)ethane CAS No. 80793-17-5

(Perfluoro-N-hexyl)ethane

Cat. No. B1221996
CAS RN: 80793-17-5
M. Wt: 348.1 g/mol
InChI Key: SKRWRXWNQFQGRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (Perfluoro-N-hexyl)ethane and similar polyfluorinated alkanes involves multiple steps, starting from the addition of allyl alcohol to perfluoroalkyl iodides, followed by dehalogenation, and coupling reactions to yield the final products. These compounds, such as 1,1,2,2-tetrakis(perfluoroalkyl-methylene)ethane, are characterized by very low surface tension values, indicating their potential as ski-waxes and other surface-modifying agents (Gambaretto et al., 2003).

Molecular Structure Analysis

The molecular structure of (Perfluoro-N-hexyl)ethane, like its analogs, is expected to exhibit a helical or partially helical conformation at lower energy states. The perfluoroalkanes generally show a preference for helical structures due to the unique electron distribution and spatial requirements of the fluorinated carbon chains. This conformational preference is crucial for understanding the molecular interactions and stability of these compounds (Golden et al., 2008).

Chemical Reactions and Properties

(Perfluoro-N-hexyl)ethane undergoes various chemical reactions, including photochemically induced reactions with ethane to produce significant amounts of fluorinated alcohols and ketones. These reactions showcase the reactivity of (Perfluoro-N-hexyl)ethane under specific conditions and its potential for generating fluorinated derivatives with unique properties (Gordon et al., 1975).

Physical Properties Analysis

The physical properties of (Perfluoro-N-hexyl)ethane, including its liquid crystalline behavior and mesomorphic properties, are influenced by the number and position of fluorosubstituents. These properties are critical for applications in material science and engineering, where the control of mesophase formation and stability is desired (Matharu et al., 1997).

Chemical Properties Analysis

The chemical properties of (Perfluoro-N-hexyl)ethane, such as its reactivity and interaction with other molecules, are significantly influenced by the presence of the perfluoro group. Studies have shown that perfluoro groups can affect the photophysical properties of molecules, indicating the potential of (Perfluoro-N-hexyl)ethane in developing materials with specific optical and electronic characteristics (Mondal et al., 2016).

Scientific Research Applications

Summary of the Application

In this application, (Perfluoro-N-hexyl)ethane is used to enhance 19F MR signals. This is achieved through a new approach called parahydrogen-induced polarization (PHIP) .

Methods of Application

The method involves applying PHIP to (Perfluoro-N-hexyl)ethene and (Perfluoro-N-hexyl)ethane. The end-standing CF3 group exhibits the highest amount of polarization despite the negligible coupling to the added protons .

Results or Outcomes

The result of this application is the enhancement of 19F MR signals of (Perfluoro-N-hexyl)ethene and (Perfluoro-N-hexyl)ethane. This has allowed for the recording of the first 19F MR images of hyperpolarized linear semifluorinated alkenes .

2. Application in Proton Exchange Membrane (PEM) Fuel Cells

Summary of the Application

(Perfluoro-N-hexyl)ethane is used in the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport. These are used for potential and future applications in PEM fuel cells .

Methods of Application

The method involves synthesizing various molecules with sufficient volatility to be used in vacuum polymerization techniques (e.g., PECVD), sulfonic, phosphonic, or carboxylic acid functionalities for proton transport capacity of the resulting membrane .

Results or Outcomes

The result of this application is the synthesis of new perfluorinated monomers that can potentially be used in PEM fuel cells. Preliminary results on the plasma deposition of a polymeric film are also presented .

3. Application in Biological Interactions

Summary of the Application

(Perfluoro-N-hexyl)ethane is thought to exert its effects through its distinctive properties. Its ability to interact with biological membranes enables it to permeate cells and engage with cellular components .

Methods of Application

The method involves studying the interaction of (Perfluoro-N-hexyl)ethane with biological membranes and cellular components. The exact experimental procedures and technical details are not specified .

Results or Outcomes

The result of this application is the understanding of how (Perfluoro-N-hexyl)ethane interacts with biological membranes and cellular components. This could potentially lead to new insights into cell biology and biophysics .

4. Application in Proton Transport

Summary of the Application

(Perfluoro-N-hexyl)ethane is used in the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport .

Methods of Application

The method involves synthesizing various molecules with sufficient volatility to be used in vacuum polymerization techniques. These molecules bear acidic groups for proton transport capacity .

Results or Outcomes

The result of this application is the synthesis of new perfluorinated monomers that can potentially be used in proton transport materials. These materials could have applications in various fields, including energy storage and conversion .

5. Application in Biological Interactions

Summary of the Application

(Perfluoro-N-hexyl)ethane is thought to exert its effects through its distinctive properties. Its ability to interact with biological membranes enables it to permeate cells and engage with cellular components .

Methods of Application

The method involves studying the interaction of (Perfluoro-N-hexyl)ethane with biological membranes and cellular components. The exact experimental procedures and technical details are not specified .

Results or Outcomes

The result of this application is the understanding of how (Perfluoro-N-hexyl)ethane interacts with biological membranes and cellular components. This could potentially lead to new insights into cell biology and biophysics .

6. Application in Proton Transport

Summary of the Application

(Perfluoro-N-hexyl)ethane is used in the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport .

Methods of Application

The method involves synthesizing various molecules with sufficient volatility to be used in vacuum polymerization techniques. These molecules bear acidic groups for proton transport capacity .

Results or Outcomes

The result of this application is the synthesis of new perfluorinated monomers that can potentially be used in proton transport materials. These materials could have applications in various fields, including energy storage and conversion .

Safety And Hazards

“(Perfluoro-N-hexyl)ethane” is a type of perfluoroalkyl substance (PFAS), which are persistent and bioaccumulative chemicals that can cause adverse reproductive and developmental effects in mammals and vertebrates . If released into the environment, it is expected to be hydrophobic and partition into organic matter, with low solubility in water and high vaporization from water bodies .

Future Directions

The future applications of “(Perfluoro-N-hexyl)ethane” and similar compounds could be in the field of proton exchange membrane (PEM) fuel cells . The synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport are being explored for potential use in PEM fuel cells .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRWRXWNQFQGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)6(CH2)2H, C8H5F13
Record name Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379857
Record name (Perfluoro-n-hexyl)ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Perfluoro-N-hexyl)ethane

CAS RN

80793-17-5
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80793-17-5
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro octane
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Record name (Perfluoro-n-hexyl)ethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Plaumann, U Bommerich… - … A European Journal, 2013 - Wiley Online Library
Fluorinated substances are important in chemistry, industry, and the life sciences. In a new approach, parahydrogen‐induced polarization (PHIP) is applied to enhance 19 F MR signals …
J Sabín, JM Ruso, A González-Pérez, G Prieto… - Colloids and Surfaces B …, 2006 - Elsevier
The aim of this study is to characterize vesicles obtained by the incorporation of the semifluorinated alkane, (perfluoro-n-hexyl)ethane (diblock F 6 H 2 ) to a standard lipid, egg yolk …
Number of citations: 22 www.sciencedirect.com
T Trantzschel, U Bommerich, M Plaumann, D Lego… - researchgate.net
The advantages of 19F-MRI and MRS, such as high sensitivity and missing natural background signals in biological tissue, are well known. As the concentration of such agents is …
Number of citations: 2 www.researchgate.net
M Blesic, JNC Lopes, MFC Gomes… - Physical Chemistry …, 2010 - pubs.rsc.org
We investigated the mutual solubility of mixtures of phosphonium-based ionic liquids with alkanes, alkanols, fluorinated alkanes and fluorinated alkanols. The solubilities of other solute …
Number of citations: 58 pubs.rsc.org
U Flogel, E Ahrens - 2016 - books.google.com
Over the past decade, fluorine (19F) magnetic resonance imaging (MRI) has garnered significant scientific interest in the biomedical research community owing to the unique properties …
Number of citations: 37 books.google.com
JR Reichenbach - opendata.uni-halle.de
In der gegenwärtigen NMR-und MRT-Forschung bildet die sogenannte Hyperpolarisation (HP) einen Schwerpunkt zur Erhöhung des Signals. Techniken, wie die dynamische …
Number of citations: 4 opendata.uni-halle.de

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